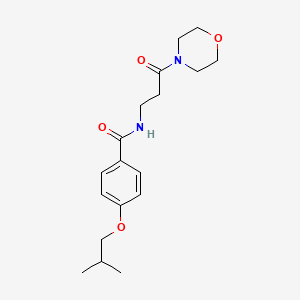
4-Isobutoxy-N-(3-morpholin-4-yl-3-oxo-propyl)-benzamide
Beschreibung
Synthesis Analysis
Synthesis of benzamide derivatives often involves condensation reactions between an amine and a carboxylic acid or its derivatives. For similar compounds, the synthesis process might include steps such as amination, cyclization, and condensation with specific reagents to introduce the morpholino and isobutoxy groups (Jiu-Fu Lu et al., 2017; S. Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed through crystallography to determine their spatial arrangement and bonding patterns. For example, benzamide compounds have been found to crystallize in specific systems, demonstrating their molecular geometry and intermolecular interactions, such as hydrogen bonding (X. Ji et al., 2018).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including acylation, cyclization, and interactions with other organic molecules, leading to the formation of complex structures with diverse biological activities. These reactions can significantly affect the chemical properties of the compound, such as reactivity and stability (Satyasheel Sharma et al., 2012).
Physical Properties Analysis
The physical properties of benzamides, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography provides insights into the crystal systems and spatial arrangement, which are crucial for understanding the compound's physical behavior (Huai‐Lin Pang et al., 2006).
Chemical Properties Analysis
The chemical properties of benzamides, including reactivity, chemical stability, and interaction with other molecules, are determined by their functional groups and molecular structure. Studies on similar compounds show that benzamides can exhibit a wide range of activities, such as antimicrobial, antitumor, and enzyme inhibition, which are attributed to their chemical structure and interactions (M. Saifuzzaman et al., 2017).
Eigenschaften
IUPAC Name |
4-(2-methylpropoxy)-N-(3-morpholin-4-yl-3-oxopropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14(2)13-24-16-5-3-15(4-6-16)18(22)19-8-7-17(21)20-9-11-23-12-10-20/h3-6,14H,7-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMCNLHEFFYMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropoxy)-N-(3-morpholin-4-yl-3-oxopropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4535908.png)
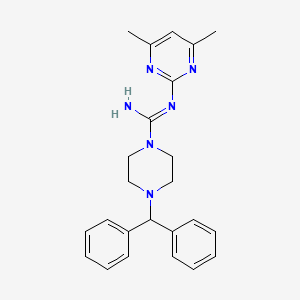
![2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4535927.png)

![N-cyclohexyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4535954.png)
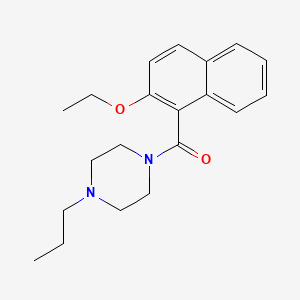
![4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4535974.png)
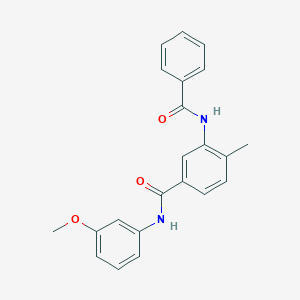
![ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4535983.png)

![isopropyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4535990.png)
![4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4535991.png)
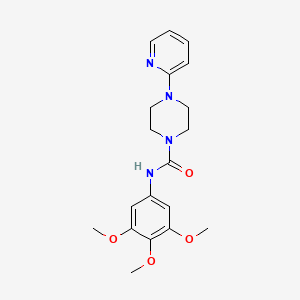
![2-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4536003.png)